

# Application Note: In Vitro Stability Assessment of CL2E-SN38 TFA in Human Serum

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## Compound of Interest

Compound Name: CL2E-SN38 TFA

Cat. No.: B12418752

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## Introduction

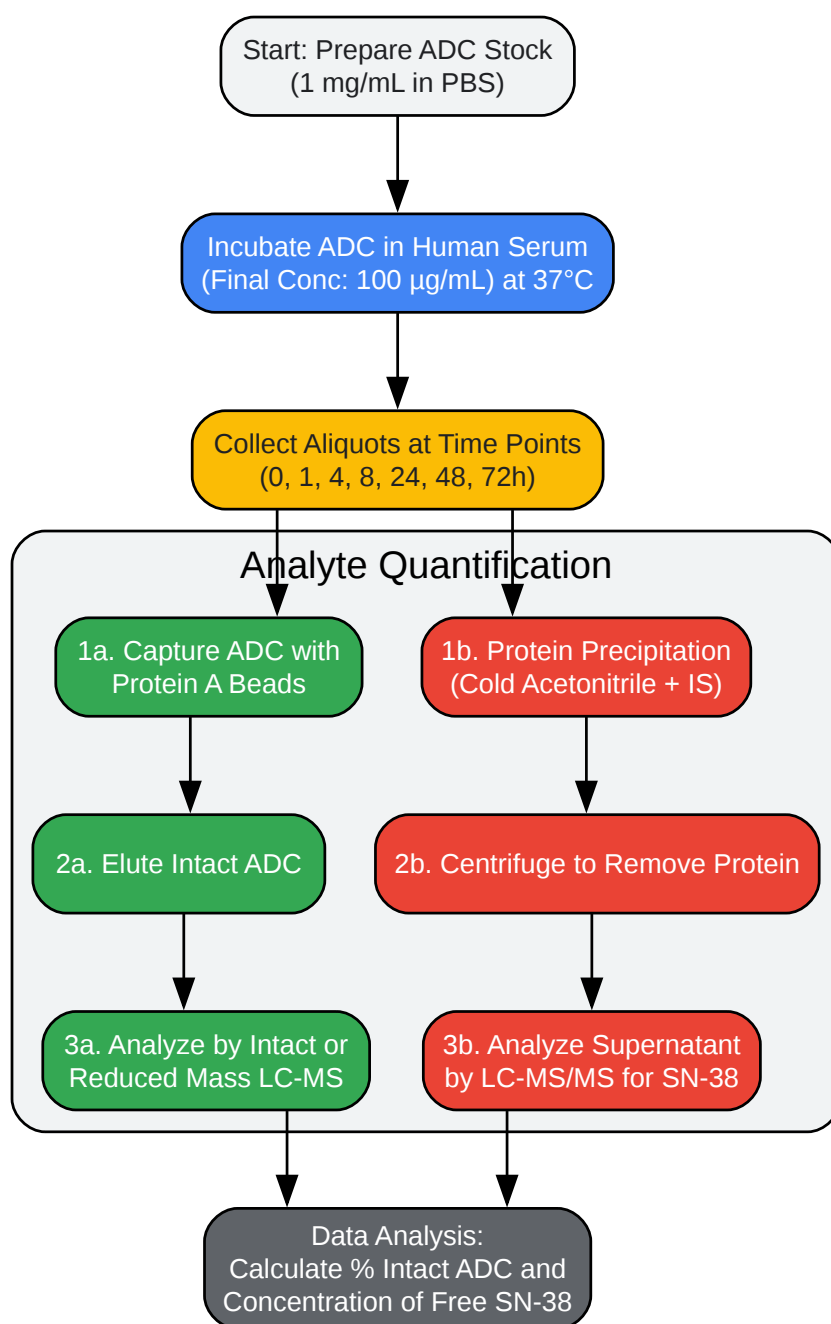
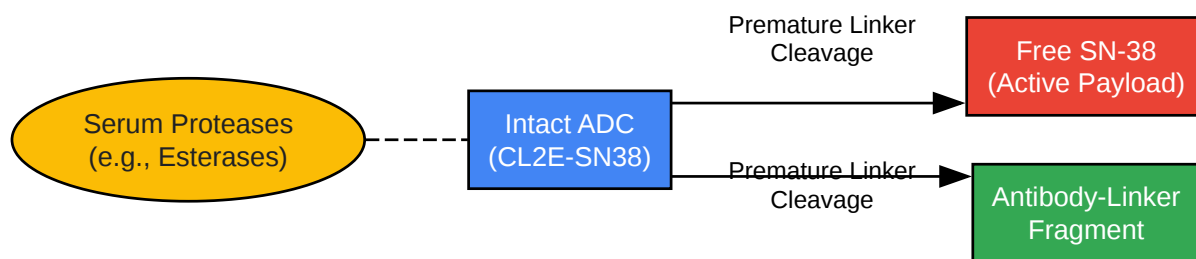
Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small molecule. The stability of the linker connecting the antibody and the payload is a critical quality attribute, directly impacting the ADC's efficacy, safety, and pharmacokinetic profile.[1][2] Premature release of the cytotoxic payload in systemic circulation can lead to off-target toxicity, while a linker that is too stable may prevent efficient drug release at the tumor site.[1][3]

This document provides a detailed protocol for assessing the in vitro stability of **CL2E-SN38 TFA** in human serum. CL2E-SN38 is an ADC where SN-38, a potent topoisomerase I inhibitor and the active metabolite of irinotecan, is conjugated to an antibody via a linker.[4] The "CL2E" designation likely refers to a cleavable dipeptide linker, such as Val-Cit, designed to be selectively cleaved by lysosomal proteases like Cathepsin B upon internalization into target cancer cells.[4][5] This protocol focuses on quantifying the amount of intact ADC and released SN-38 over time in a physiologically relevant matrix.

## Potential Degradation Pathways

In human serum, an ADC like CL2E-SN38 can undergo degradation through several mechanisms, primarily involving the linker. The primary concern is the premature cleavage of

the linker, leading to the release of the SN-38 payload. Understanding these pathways is crucial for interpreting stability data.



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